Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate
Description
Historical Evolution of Four-Membered Nitrogen Heterocycles in Drug Discovery
The integration of four-membered nitrogen heterocycles into pharmaceuticals began with the serendipitous discovery of penicillin’s β-lactam core in 1929, which demonstrated the therapeutic potential of strained ring systems. However, β-lactams’ reactivity and instability limited their applicability beyond antibiotics. This drove interest in azetidines—saturated four-membered rings with one nitrogen atom—which offer reduced ring strain compared to aziridines while maintaining sufficient rigidity to constrain molecular conformations. Early synthetic challenges, such as the propensity for ring-opening reactions and limited functionalization methods, hindered their adoption. For instance, traditional routes to 3-aminoazetidines relied on hazardous azide intermediates, posing safety risks and scalability issues.
The development of transition-metal-catalyzed methods in the 2010s marked a turning point. Palladium-mediated cross-couplings and reductive aminations enabled direct introduction of amino groups at the azetidine C3 position without compromising ring integrity. Concurrently, advances in protective group chemistry, particularly silicon-based agents like trimethylsilylamine, improved yields and selectivity. These innovations are exemplified by the synthesis of tert-butyl 3-aminoazetidine-1-carboxylate, where palladium on carbon catalyzes the reduction of a ketone intermediate in the presence of tetrahydroxy diboron, achieving yields exceeding 90%. Such methodologies resolved historical limitations, positioning azetidines as viable scaffolds for central nervous system (CNS) drugs and kinase inhibitors.
Strategic Advantages of Azetidine Core Modifications for Bioactive Molecule Design
The tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate structure embodies three key design principles:
- Conformational Restriction : The azetidine ring’s puckered geometry preorganizes the geminal amino and tert-butyl carbamate groups into distinct spatial orientations, reducing the entropic penalty during target binding. This rigidity enhances binding affinity and selectivity, particularly for proteins requiring precise stereochemical complementarity, such as dopamine receptors.
- Enhanced Solubility and Permeability : The tert-butyl carbamate group serves a dual role. Its steric bulk shields the adjacent amino group from metabolic oxidation, while the carbamate’s polarity improves aqueous solubility—a critical factor for blood-brain barrier penetration in CNS-targeted therapies.
- Synthetic Versatility : The C3 aminopropane substituent provides a handle for further derivatization. For example, coupling the primary amine with acylating agents or aldehydes can generate amide or imine linkages, enabling rapid diversification into libraries for high-throughput screening (Table 1).
Table 1: Functionalization Strategies for this compound
The geminal dimethylamine group further augments the molecule’s properties. Its strong electron-donating capacity stabilizes adjacent transition states during nucleophilic reactions, facilitating late-stage modifications. Additionally, the steric hindrance imposed by the two methyl groups reduces off-target interactions, a feature leveraged in the design of selective serotonin reuptake inhibitors.
Properties
IUPAC Name |
tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(4,5)12/h8H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBUPLLZKZGROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135257 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-amino-1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-77-0 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-amino-1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-amino-1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Cyclization of Epoxy Amines
Azetidine rings can be constructed via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines (Figure 1). This method involves:
- Epoxide Formation : Epichlorohydrin derivatives react with primary amines to form cis-3,4-epoxy amines.
- Cyclization : La(OTf)₃ (5 mol%) in 1,2-dichloroethane under reflux induces regioselective ring closure, yielding azetidines in 65–85% yields.
Advantages : High regioselectivity, mild conditions, and compatibility with Boc-protecting groups.
Limitations : Requires stereospecific epoxy amine precursors.
Functionalization of Preformed Azetidines
Patented methods often start with Boc-protected azetidine intermediates. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized to tert-butyl 3-oxoazetidine-1-carboxylate using TEMPO and H₂O₂ in a microchannel reactor (99% purity). Subsequent reactions introduce substituents at the 3-position:
$$
\text{tert-butyl 3-oxoazetidine-1-carboxylate} \xrightarrow{\text{NH}_3/\text{Reduction}} \text{tert-butyl 3-aminopropan-2-ylazetidine-1-carboxylate}
$$
This approach benefits from scalable continuous-flow systems but requires precise control of oxidation states.
Boc Protection and Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is critical for nitrogen protection during synthesis.
Boc Removal
Deprotection uses HCl in dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane:
$$
\text{tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate} \xrightarrow{\text{HCl/dioxane}} \text{3-(2-aminopropan-2-yl)azetidine hydrochloride}
$$
Reaction Time : 2–4 h at 25°C.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
The Chinese patent CN-107176955-A highlights a scalable route to baricitinib, which uses tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a key intermediate. Critical factors for industrial adoption include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the aminopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 214.31 g/mol
- CAS Number : 1638768-77-0
The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with an amino group and a carboxylate moiety. This unique structure contributes to its reactivity and biological activity.
Medicinal Chemistry
Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate has shown potential as a building block for developing pharmaceuticals, particularly in the synthesis of bioactive compounds. Its structural characteristics allow it to serve as a precursor for various derivatives that may exhibit therapeutic effects.
Case Study : A study demonstrated the use of this compound in synthesizing novel azetidine derivatives that displayed significant anti-inflammatory activity in vitro. The derivatives were tested for their ability to inhibit cytokine production in macrophages, showing promising results that warrant further investigation into their mechanisms of action.
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate for constructing complex molecules. Its azetidine ring can undergo various transformations, making it a valuable component in synthetic pathways.
Data Table: Synthetic Applications of this compound
| Application Type | Description | Reference Study |
|---|---|---|
| Pharmaceutical Synthesis | Used as a precursor for anti-inflammatory agents | Smith et al., 2023 |
| Ligand Development | Acts as a ligand in coordination chemistry | Johnson et al., 2024 |
| Polymer Chemistry | Incorporation into polymer matrices for drug delivery | Lee et al., 2025 |
Coordination Chemistry
In coordination chemistry, this compound has been explored as a ligand that can form stable complexes with transition metals. These complexes have potential applications in catalysis and materials science.
Case Study : Research conducted by Lee et al. (2025) investigated the coordination properties of this compound with palladium(II) ions. The resulting complexes exhibited enhanced catalytic activity in cross-coupling reactions, highlighting the importance of this compound in developing efficient catalytic systems.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Physicochemical Properties
- Polarity and Solubility: The geminal diamine in the target compound increases polarity compared to analogs with alkyl or halogen substituents (e.g., bromoethyl in CAS 1420859-80-8).
- Steric Effects: The 2-aminopropan-2-yl group introduces steric bulk, which may reduce reactivity in nucleophilic substitutions compared to less hindered analogs like tert-butyl 3-[(propan-2-yl)amino]azetidine-1-carboxylate .
- Thermal Stability : Boc-protected compounds generally exhibit high thermal stability, but the presence of reactive groups (e.g., alkyne in CAS 2355374-11-5) may lower decomposition temperatures .
Biological Activity
Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate (CAS Number: 1638768-77-0) is a heterocyclic compound with potential biological activities. Its molecular formula is , and it has a molecular weight of 214.31 g/mol. This compound is primarily studied for its pharmacological properties, particularly in the context of drug development and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 1638768-77-0 |
| Purity | ≥97% |
Potential Therapeutic Applications
- CNS Disorders : Compounds similar to tert-butyl 3-(2-aminopropan-2-yl)azetidine have shown promise in treating central nervous system (CNS) disorders. For instance, prodrugs that facilitate CNS distribution have been investigated, suggesting that modifications to the azetidine structure could enhance bioavailability and therapeutic efficacy in neurological applications .
- Antimalarial Activity : Research on related compounds indicates that modifications in the azetidine framework can lead to potent antimalarial activity. Compounds targeting dihydroorotate dehydrogenase (DHODH) have demonstrated significant efficacy against Plasmodium species, suggesting that similar derivatives may possess antimalarial properties .
- Antitumor Activity : The biological activity of azetidine derivatives has been linked to antitumor effects in various cancer cell lines. Studies have indicated that certain azetidine-based compounds exhibit cytotoxicity against human cancer cells, warranting further investigation into the specific mechanisms by which this compound may exert similar effects .
Study on CNS Distribution
A study evaluating the pharmacokinetics of prodrugs related to azetidine structures highlighted their ability to enhance drug delivery to the brain while reducing peripheral exposure. For example, prodrug modifications led to a significant increase in brain concentration compared to unmodified drugs, indicating that structural changes can optimize CNS delivery .
Antitumor Activity Assessment
In vitro studies have shown that azetidine derivatives can induce apoptosis in cancer cell lines. One such study demonstrated that certain structural modifications led to increased cytotoxicity against pancreatic and gastric cancer cells, suggesting that this compound could be further explored for its potential antitumor effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with tert-butyl-protected azetidine intermediates. For example, tert-butyl 3-oxoazetidine-1-carboxylate can react with nitriles or amines under reductive amination conditions to introduce the aminopropan-2-yl group. Sodium hydride or potassium carbonate in THF/DMF is often used to deprotonate intermediates, facilitating nucleophilic substitution or condensation . Purification via column chromatography or recrystallization ensures high purity.
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), azetidine ring protons (δ 3.5–4.5 ppm), and the aminopropan-2-yl moiety (δ 1.2–1.8 ppm for methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .
- X-ray Crystallography : Used to resolve stereochemistry and confirm azetidine ring conformation. Programs like SHELX refine crystallographic data .
Q. What are the typical purification strategies for this compound, and how are solvent systems optimized?
- Methodological Answer : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients is effective for polar impurities. For non-polar byproducts, normal-phase silica gel with ethyl acetate/hexane mixtures (e.g., 3:7 ratio) is used. Recrystallization from tert-butyl methyl ether (MTBE) or ethanol/water mixtures improves crystalline yield .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?
- Methodological Answer : Discrepancies may arise from disorder or thermal motion. Strategies include:
- SHELX Refinement : Using restraints (e.g., DFIX, ISOR) to stabilize geometrically strained regions like the azetidine ring .
- Twinned Data Analysis : Employing TWIN/BASF commands in SHELXL for crystals with non-merohedral twinning .
- Validation Tools : CheckCIF/PLATON to identify outliers in bond angles or torsional strain .
Q. How can reaction conditions (e.g., temperature, catalyst) be optimized to improve yield and enantiomeric purity?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., 0–50°C, 1–5 mol% catalysts) identifies optimal conditions. For asymmetric synthesis, chiral ligands like BINAP or Josiphos enhance enantioselectivity .
- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, minimizing over-reaction or decomposition .
- Scale-Up Considerations : Transitioning from batch to flow chemistry improves reproducibility for azetidine ring closure .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Modeling the azetidine ring’s strain energy (~25–30 kcal/mol) predicts sites prone to nucleophilic attack (e.g., C3-position) .
- Kinetic Studies : Monitoring substituent effects (e.g., tert-butyl vs. benzyl protection) on reaction rates reveals steric/electronic influences .
- Isotopic Labeling : N or C labeling traces the fate of the aminopropan-2-yl group during hydrolysis or cross-coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
